molecular formula C9H10Cl2INO2 B13048854 (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl

Cat. No.: B13048854
M. Wt: 361.99 g/mol
InChI Key: HOQDJGHXZMYYET-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a chiral center and halogenated aromatic ring. These features make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate chiral amino acid precursor.

    Halogenation: The aromatic ring is halogenated using reagents such as iodine and chlorine under controlled conditions to introduce the chloro and iodo substituents.

    Coupling Reaction: The halogenated aromatic compound is then coupled with the chiral amino acid precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to modify the halogen substituents.

    Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and halogenated aromatic ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride: Lacks the iodine substituent.

    (S)-2-Amino-3-(4-iodophenyl)propanoic acid hydrochloride: Lacks the chlorine substituent.

    (S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride: Contains a bromine substituent instead of chlorine or iodine.

Uniqueness

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both chlorine and iodine substituents on the aromatic ring. This dual halogenation enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H10Cl2INO2

Molecular Weight

361.99 g/mol

IUPAC Name

(2S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9ClINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1

InChI Key

HOQDJGHXZMYYET-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)Cl.Cl

Origin of Product

United States

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